6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine
Description
Properties
IUPAC Name |
6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3/c1-14-7-10-17(11-8-14)23-21-24-19-12-9-16(22)13-18(19)20(25-21)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKIFCWYSJVFOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate aniline derivatives with ortho-substituted benzoyl chlorides under acidic conditions. The reaction conditions often require refluxing in solvents like ethanol or acetic acid, with catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine serves as an important intermediate for synthesizing more complex organic molecules. It is utilized in the development of novel quinazoline derivatives that exhibit diverse biological activities. The compound's reactivity is enhanced by its substitution pattern, allowing for the formation of various functionalized derivatives.
Biology
The biological applications of this compound are significant. It has been studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer cell proliferation. Preliminary studies indicate that it may inhibit specific enzymes by binding to their active sites, thereby disrupting critical cellular pathways associated with tumor growth.
Table 1: Biological Activities of this compound
Medicine
In medicinal chemistry, this compound is being investigated for its anticancer properties, particularly against various cancer cell lines. Studies have shown that it exhibits cytotoxic effects at low concentrations, making it a candidate for further development as an anticancer agent. Additionally, its anti-inflammatory properties suggest potential applications in treating inflammatory diseases .
Case Study: Anticancer Activity
A study conducted by Raval et al. demonstrated that quinazoline derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines with IC50 values in the nanomolar range . This highlights the potential of this compound in cancer therapeutics.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for use as a precursor in the synthesis of dyes and pigments, as well as in creating novel polymeric materials.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The compound’s structure allows it to interact with proteins and nucleic acids, influencing cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the Quinazoline Family
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural similarity to .
Key Observations :
Substituent Effects on Lipophilicity: The 2-chlorophenyl analogue (logP = 6.46) exhibits higher lipophilicity than the 4-methylphenyl derivative, likely due to the electron-withdrawing chloro group enhancing hydrophobic interactions .
Biological Activity :
- Kinase Inhibition : The bromo-thiophene derivative in shows potent CDC2-like kinase inhibition (IC₅₀ = 0.12 µM), suggesting that bulky substituents at position 6 (e.g., bromo, thiophene) enhance target engagement. The target compound’s chloro group may offer a balance between size and electronic effects .
- Radiosensitization : PPA4’s nitro group contributes to radiosensitizing effects in lung cancer cells, whereas the target compound’s methyl group may prioritize metabolic stability over electron-deficient properties .
Synthetic Accessibility :
Non-Quinazoline Analogues with Similar Pharmacophores
Table 2: Comparison with Heterocyclic Analogues
Key Observations :
- Pyrazolopyrimidines : The chloro and aromatic amine motifs in pyrazolopyrimidines mirror the target compound’s structure, highlighting the importance of halogenated aromatic systems in viral protease inhibition .
- Triazines: While structurally distinct, triazine derivatives with morpholino groups (e.g., ) demonstrate the role of nitrogen-rich cores in enhancing solubility, a feature that could be optimized in quinazolines through morpholine substitutions .
Biological Activity
6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a quinazoline core with a chloro group at the sixth position and a methyl-substituted phenyl group at the N-position. This unique substitution pattern contributes to its distinct chemical and biological properties, enhancing its potential as a pharmacologically active compound.
The primary mechanism of action for this compound involves its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The compound's structure allows for interactions with proteins and nucleic acids, influencing cellular processes such as proliferation and apoptosis .
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit kinases involved in cell growth, which is crucial for its anticancer properties.
- Antimicrobial Activity : It may also exert antimicrobial effects by disrupting bacterial cell wall synthesis or function .
Anticancer Properties
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancers. The proposed mechanism involves the inhibition of kinase activity, which is essential for tumor growth and survival. In vitro studies have reported IC50 values indicating significant potency against these cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial potential , demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. Studies suggest that it shows higher efficacy against Gram-positive strains like Staphylococcus aureus compared to Gram-negative strains .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective | |
| Escherichia coli | Moderate | |
| Candida albicans | Moderate |
Case Studies
- In Vitro Studies : A study conducted on various quinazoline derivatives, including this compound, demonstrated significant inhibition of cancer cell proliferation. The study highlighted that modifications in the quinazoline structure could enhance activity against specific cancer types .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of chloroacetamides related to quinazoline derivatives found that compounds with halogenated phenyl rings exhibited superior activity against pathogenic bacteria. This suggests that similar structural features in this compound may contribute to its effectiveness .
Comparative Analysis with Similar Compounds
When compared to other quinazoline derivatives, such as 6-chloro-N,N-diethyl-4-phenylquinazolin-2-amine, this compound shows unique biological profiles due to its specific substitutions that enhance its reactivity and interaction with biological targets.
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Anticancer, Antimicrobial | |
| 6-chloro-N,N-diethyl-4-phenylquinazolin-2-amine | Antimicrobial |
Q & A
Q. How can researchers integrate structural data (e.g., XRD, NMR) with dynamic molecular behavior (e.g., flexibility) for drug design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
